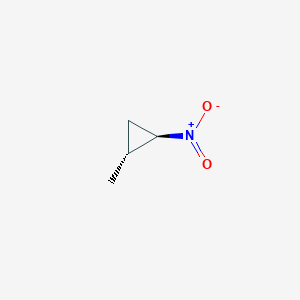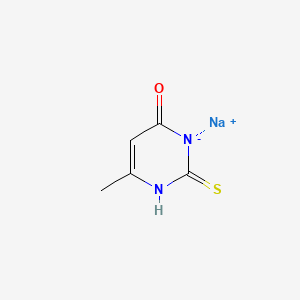
Europium--palladium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium–palladium (1/3) is a compound formed by the combination of europium and palladium in a 1:3 ratio. Europium is a rare earth element known for its luminescent properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of europium–palladium (1/3) typically involves the reaction of europium and palladium salts under controlled conditions. One common method is the reduction of europium(III) chloride with palladium(II) chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of europium–palladium (1/3) may involve more scalable methods such as solid-state reactions or chemical vapor deposition. These methods allow for the production of larger quantities of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Europium–palladium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both europium and palladium, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in reactions involving europium–palladium (1/3) include oxidizing agents such as oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various organic ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving europium–palladium (1/3) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield europium oxide and palladium oxide, while reduction reactions can produce metallic europium and palladium.
Scientific Research Applications
Europium–palladium (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes . In biology, the compound’s luminescent properties make it valuable for imaging and diagnostic applications . In medicine, europium–palladium (1/3) is being explored for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI) . In industry, the compound is used in the production of advanced materials and electronic devices .
Mechanism of Action
The mechanism of action of europium–palladium (1/3) involves the interaction of europium and palladium with various molecular targets and pathways. In catalytic reactions, palladium acts as the active site for the reaction, facilitating the formation and breaking of chemical bonds. Europium’s luminescent properties are utilized in imaging applications, where the compound emits light upon excitation, allowing for the visualization of biological structures and processes .
Comparison with Similar Compounds
Europium–palladium (1/3) can be compared with other similar compounds, such as europium oxide and palladium chloride. While europium oxide is primarily used for its luminescent properties, palladium chloride is widely used as a catalyst in organic synthesis. The combination of europium and palladium in europium–palladium (1/3) provides a unique set of properties that are not present in the individual components .
List of Similar Compounds:- Europium oxide (Eu2O3)
- Palladium chloride (PdCl2)
- Europium sulfide (EuS)
- Palladium acetate (Pd(OAc)2)
Conclusion
Europium–palladium (1/3) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves controlled reactions of europium and palladium salts, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s applications range from catalysis and imaging to advanced materials and electronic devices, making it a versatile and important compound in modern science and technology.
Properties
CAS No. |
12159-78-3 |
|---|---|
Molecular Formula |
EuPd3 |
Molecular Weight |
471.2 g/mol |
IUPAC Name |
europium;palladium |
InChI |
InChI=1S/Eu.3Pd |
InChI Key |
BXQRMUFAZPSBHY-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


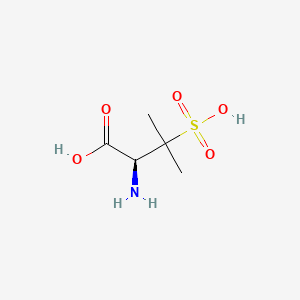
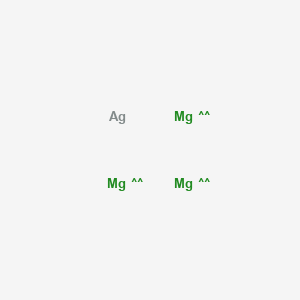
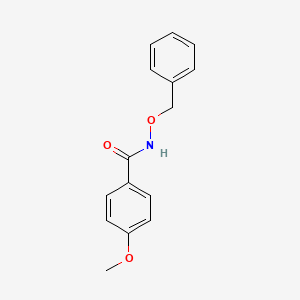
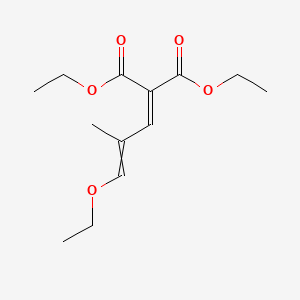
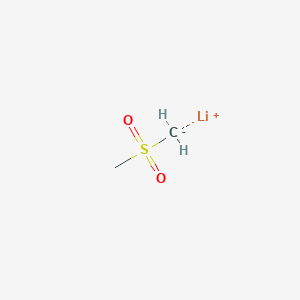
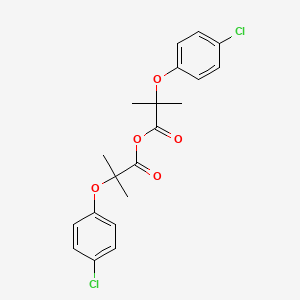
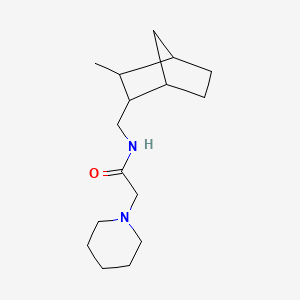
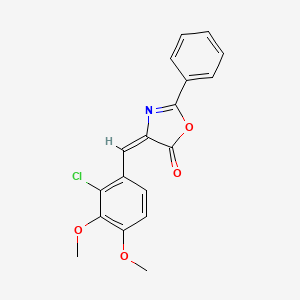
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)



